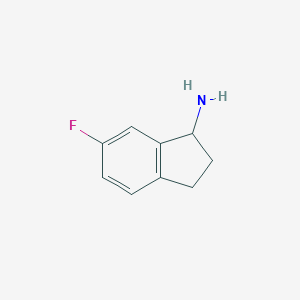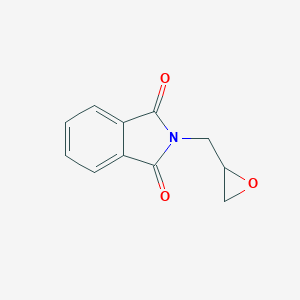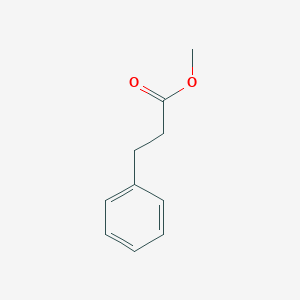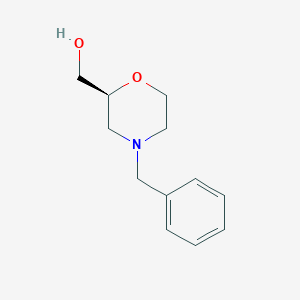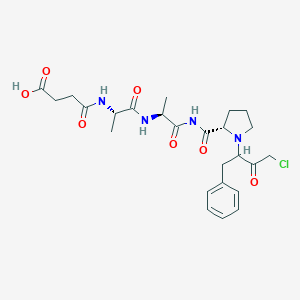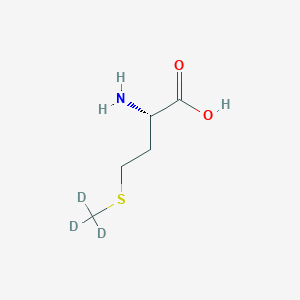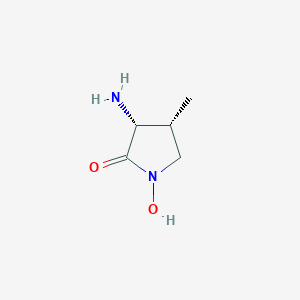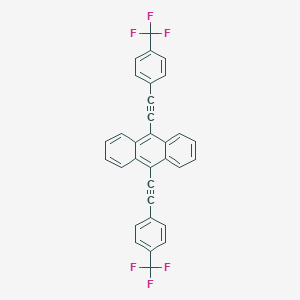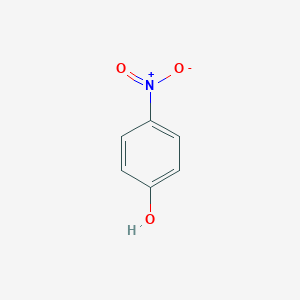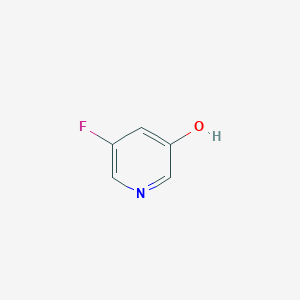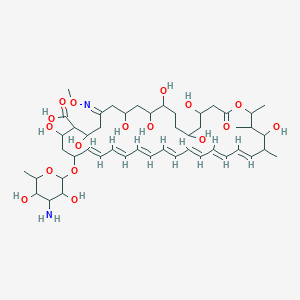
Amphotericin B O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amphotericin B O-methyloxime (AmBMO) is a derivative of the antifungal drug Amphotericin B (AmB), which is widely used to treat systemic fungal infections. AmBMO was developed to overcome the limitations of AmB, including its toxicity and poor solubility. AmBMO has shown promising results in preclinical studies and is being investigated as a potential alternative to AmB.
Wirkmechanismus
Amphotericin B O-methyloxime exerts its antifungal activity by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the integrity of the cell membrane, leading to cell death. Amphotericin B O-methyloxime has also been shown to induce oxidative stress and inhibit fungal biofilm formation.
Biochemical and Physiological Effects:
Amphotericin B O-methyloxime has been shown to have a lower toxicity profile compared to AmB. In vitro studies have demonstrated that Amphotericin B O-methyloxime is less cytotoxic to mammalian cells than AmB. Animal studies have also shown that Amphotericin B O-methyloxime has a lower nephrotoxicity profile compared to AmB. Additionally, Amphotericin B O-methyloxime has been shown to have improved solubility compared to AmB, which may lead to better pharmacokinetics and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
Amphotericin B O-methyloxime has several advantages for lab experiments. It has potent antifungal activity and a lower toxicity profile compared to AmB, making it a safer alternative for in vitro and in vivo studies. However, the complex synthesis of Amphotericin B O-methyloxime may limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the development of Amphotericin B O-methyloxime. One potential direction is the optimization of the synthesis process to improve the yield and scalability of Amphotericin B O-methyloxime production. Another direction is the investigation of the pharmacokinetics and efficacy of Amphotericin B O-methyloxime in animal models and clinical trials. Additionally, the potential of Amphotericin B O-methyloxime to treat other diseases, such as leishmaniasis and trypanosomiasis, should be further explored.
Synthesemethoden
Amphotericin B O-methyloxime can be synthesized by reacting AmB with sodium hydride and methyl iodide. This reaction results in the replacement of the hydroxyl group at position 28 of AmB with a methoxy group, forming Amphotericin B O-methyloxime. The synthesis of Amphotericin B O-methyloxime is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Amphotericin B O-methyloxime has been extensively studied in vitro and in vivo for its antifungal activity. It has shown potent activity against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Amphotericin B O-methyloxime has also been investigated for its potential to treat other diseases, such as leishmaniasis and trypanosomiasis.
Eigenschaften
CAS-Nummer |
132202-02-9 |
|---|---|
Produktname |
Amphotericin B O-methyloxime |
Molekularformel |
C48H76N2O17 |
Molekulargewicht |
953.1 g/mol |
IUPAC-Name |
(14Z,21E,23E,25E,27E,29E,31E,33E)-20-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,9,10,12,16,18,36-octahydroxy-14-methoxyimino-35,37,38-trimethyl-2-oxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid |
InChI |
InChI=1S/C48H76N2O17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(49)45(60)31(4)66-48)27-40(57)42(47(62)63)39(56)23-32(50-64-5)22-34(52)25-38(55)37(54)21-20-33(51)24-35(53)26-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,51-57,59-61H,20-27,49H2,1-5H3,(H,62,63)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,50-32- |
InChI-Schlüssel |
WRIFSYOHYWWNKF-DICVFRNESA-N |
Isomerische SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC(C(C(C/C(=N\OC)/CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=NOC)CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=NOC)CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
Synonyme |
amphotericin B O-methyloxime amphotericin B O-methyloxime, (Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



